molecular formula C15H13N3O4S B1666957 BI-6015 CAS No. 93987-29-2

BI-6015

Numéro de catalogue: B1666957
Numéro CAS: 93987-29-2
Poids moléculaire: 331.3 g/mol
Clé InChI: ILVCPQPMRPHZSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BI6015 est un composé chimique connu pour son rôle d'antagoniste du facteur nucléaire 4 alpha des hépatocytes.

Applications De Recherche Scientifique

Applications in Diabetes Research

The modulation of insulin expression makes BI 6015 a valuable tool for diabetes research. Its antagonistic effect on HNF4α provides insights into the mechanisms underlying insulin regulation and diabetes pathogenesis.

  • Case Study:
    • A study utilized BI 6015 to explore its effects on glucose metabolism in T6PNE cells, revealing that it significantly inhibited insulin gene expression and altered fatty acid oxidation profiles by reducing longer-chain acylcarnitines while increasing acetylcarnitine levels .

Cancer Research Applications

BI 6015's cytotoxic properties have been investigated in the context of various cancers, particularly hepatocellular carcinoma. The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its therapeutic potential.

  • Data Table: Cytotoxicity of BI 6015 in Cancer Cell Lines
Cell LineConcentration (µM)Treatment Duration (h)Observed Effect
Hep3B1.25 - 2024 - 72Marked toxicity
Primary Hepatocytes1.25 - 2024 - 72Minimal toxicity
MIN61.25 - 2024 - 72Inhibition of HNF4α expression
  • Research Insights:
    • In vivo studies indicated that administration of BI 6015 led to significant reductions in tumor growth and induced apoptosis in HCC models when dosed at 10-30 mg/kg .

Implications for Drug Development

The unique mechanism of action of BI 6015 positions it as a candidate for developing novel therapeutic strategies targeting metabolic disorders and cancers associated with HNF4α dysregulation.

  • Future Directions:
    • Ongoing research aims to refine BI 6015 derivatives that may enhance selectivity and efficacy against specific cancer types or metabolic conditions .

Analyse Biochimique

Biochemical Properties

BI-6015 interacts with HNF4α, a transcription factor that regulates gene expression . By antagonizing HNF4α, this compound inhibits the expression of HNF4α target genes . This interaction affects various biochemical reactions, particularly those related to glucose and lipid homeostasis .

Cellular Effects

This compound has been shown to have cytotoxic effects on human hepatocellular carcinoma cells . It reduces endogenous insulin gene expression in T6PNE cells . In mice, this compound induces hepatic steatosis, a condition characterized by fat accumulation in liver cells .

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action on HNF4α . It binds to HNF4α, inhibiting its ability to regulate the expression of target genes . This results in changes in gene expression, enzyme activity, and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . It has been shown to induce hepatic steatosis in mice and reduce insulin gene expression in T6PNE cells

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage . At concentrations up to 20 μM, this compound has been shown to reduce endogenous insulin gene expression in T6PNE cells . In mice, injection of 10 and 30 mg/kg this compound resulted in hepatic steatosis .

Metabolic Pathways

As an antagonist of HNF4α, this compound likely impacts pathways regulated by HNF4α, which include those involved in glucose and lipid homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied. Given its role as an HNF4α antagonist, it is likely that this compound interacts with cellular transport mechanisms that involve HNF4α .

Subcellular Localization

As an antagonist of HNF4α, a nuclear receptor, this compound likely localizes to the nucleus where it interacts with HNF4α

Méthodes De Préparation

La synthèse de BI6015 implique plusieurs étapes, commençant par la préparation de la structure de base, qui est un dérivé du benzimidazole. La voie de synthèse comprend généralement les étapes suivantes :

    Formation du noyau benzimidazole : Cela implique la condensation de l'o-phénylènediamine avec un dérivé d'acide carboxylique en milieu acide.

    Introduction du groupe nitro : Le groupe nitro est introduit par nitration à l'aide d'un mélange d'acide sulfurique concentré et d'acide nitrique.

Analyse Des Réactions Chimiques

BI6015 subit plusieurs types de réactions chimiques, notamment :

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les acides et les bases forts, les catalyseurs métalliques et les solvants organiques. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

BI6015 a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

BI6015 exerce ses effets en se liant au facteur nucléaire 4 alpha des hépatocytes et en inhibant son activité. Cela conduit à la répression des gènes ciblés par le facteur nucléaire 4 alpha des hépatocytes, y compris ceux impliqués dans la régulation de l'insuline et la survie des cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent le promoteur de l'insuline et diverses voies de signalisation oncogénique .

Comparaison Avec Des Composés Similaires

BI6015 est unique par sa forte affinité pour le facteur nucléaire 4 alpha des hépatocytes et sa capacité à inhiber sélectivement son activité. Les composés similaires comprennent :

BI6015 se distingue par ses effets inhibiteurs puissants et ses applications dans la recherche sur le cancer et le diabète.

Activité Biologique

BI 6015 is a chemical compound identified as a hepatocyte nuclear factor 4α (HNF4α) antagonist . This compound has gained attention for its potential therapeutic applications, particularly in the fields of diabetes and cancer treatment. The biological activity of BI 6015 is characterized by its ability to modulate gene expression regulated by HNF4α, impacting metabolic processes and cellular functions.

HNF4α is a nuclear receptor that plays a crucial role in the regulation of gene expression in various tissues, including the liver, pancreas, and intestines. By antagonizing HNF4α, BI 6015 can repress the expression of target genes associated with insulin production and glucose metabolism.

Key Findings:

  • Inhibition of Insulin Expression : In T6PNE cells (a murine insulinoma cell line), BI 6015 reduced endogenous insulin levels by approximately 50-fold . This indicates a significant suppression of insulin gene transcription mediated through HNF4α antagonism .
  • Cytotoxic Effects : BI 6015 exhibits cytotoxic activity against several tumor cell lines, including human hepatocellular carcinoma (Hep3B). In vitro studies demonstrated that BI 6015 induced apoptosis in these cells, suggesting its potential as an anti-cancer agent .
  • Alterations in Fatty Acid Metabolism : In T6PNE cells, treatment with BI 6015 led to decreased levels of longer-chain acylcarnitines while increasing acetylcarnitine, indicating enhanced fatty acid oxidation .

Table 1: Biological Effects of BI 6015

Biological Activity Observation Cell Line/Model
Insulin ExpressionReduced by 50-foldT6PNE
CytotoxicityInduced apoptosisHep3B
Fatty Acid OxidationIncreased acetylcarnitine; decreased C18T6PNE
HNF4α Protein LevelsInduced loss in liver (30 mg/kg)Mouse Model
Fat AccumulationCaused steatosis and vesicular changesMouse Model

Case Studies and Research Findings

  • High-Throughput Screening : A study identified BI 6015 through a high-throughput screening process aimed at discovering novel regulators of the insulin promoter. The compound was shown to effectively repress insulin expression and modulate metabolic processes influenced by HNF4α .
  • In Vivo Studies : In murine models, administration of BI 6015 resulted in significant changes in liver histology, including fat accumulation and steatosis. These findings highlight the compound's impact on hepatic metabolism and suggest potential implications for metabolic disorders .
  • Gene Expression Profiling : Global gene expression profiling conducted on T6PNE cells treated with BI 6015 revealed a substantial overlap with genes affected by genetic deletion of HNF4α. This correlation supports the hypothesis that BI 6015 functions as a pharmacologic antagonist of HNF4α .

Propriétés

IUPAC Name

2-methyl-1-(2-methyl-5-nitrophenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-10-7-8-12(18(19)20)9-15(10)23(21,22)17-11(2)16-13-5-3-4-6-14(13)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVCPQPMRPHZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C(=NC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001010191
Record name 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001010191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93987-29-2
Record name 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001010191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BI 6015
Reactant of Route 2
Reactant of Route 2
BI 6015
Reactant of Route 3
BI 6015
Reactant of Route 4
BI 6015
Reactant of Route 5
BI 6015
Reactant of Route 6
BI 6015

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.